

Elacridar Hydrochloride: A Technical Guide for Blood-Brain Barrier Research

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Elacridar Hydrochloride** (HCl), a potent third-generation dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Elacridar is an invaluable tool in neuropharmacology and drug development for its ability to modulate the blood-brain barrier (BBB) and enhance the central nervous system (CNS) penetration of various therapeutic agents. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes complex processes to facilitate its effective use in research.

Core Concepts: Elacridar and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This protection is mediated by tight junctions between the endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).^[1]^[2] These transporters actively pump a wide variety of xenobiotics, including many drugs, out of the brain endothelial cells and back into the bloodstream, thus limiting their CNS accumulation and therapeutic efficacy.^[1]^[2]

Elacridar is a potent, non-competitive inhibitor of both P-gp and BCRP.[3] By blocking the function of these efflux pumps at the BBB, Elacridar can significantly increase the brain penetration of co-administered drugs that are substrates of P-gp and/or BCRP.[4][5] This makes it a critical research tool for investigating the role of these transporters in drug distribution to the CNS and a potential adjunctive therapy to improve the efficacy of drugs targeting brain diseases.[4][5]

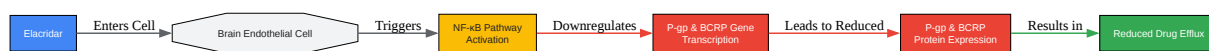
Chemical and Physical Properties of Elacridar

Property	Value	Reference
IUPAC Name	N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinoliny)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide	[6]
Molecular Formula	C ₃₄ H ₃₃ N ₃ O ₅	[7]
Molecular Weight	563.64 g/mol	[6]
CAS Number	143664-11-3	[7]
Solubility	Practically insoluble in water. Soluble in DMSO (>56.4 mg/mL).	[8][9]

Mechanism of Action

Elacridar's primary mechanism of action is the direct inhibition of P-gp and BCRP.[10][11] While the exact binding site and conformational changes induced by Elacridar are still under investigation, it is understood to be a non-competitive inhibitor.[3] In addition to direct inhibition, some evidence suggests that Elacridar may also downregulate the expression of these transporters. One study indicated that Elacridar treatment of brain microvessels led to a reduction in P-gp and BCRP protein levels, an effect potentially mediated through the activation of the NF-κB signaling pathway.[12]

Below is a diagram illustrating the proposed signaling pathway for Elacridar-mediated downregulation of P-gp and BCRP at the blood-brain barrier.



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Elacridar's potential signaling pathway for transporter downregulation.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Elacridar in modulating the BBB.

Table 1: Inhibitory Potency of Elacridar

Transporter	Assay System	IC ₅₀ / ED ₅₀	Reference
P-gp	[³ H]azidopine labeling	IC ₅₀ : 0.16 μM	[13]
P-gp	(R)-[¹¹ C]verapamil PET in rats	ED ₅₀ : 1.2 ± 0.1 mg/kg	[14]
BCRP	Mitoxantrone transport in BCRP- overexpressing cells	IC ₅₀ : 250 nM	[14]

Table 2: Pharmacokinetic Parameters of Elacridar in Mice

Administration Route	Dose	T _{1/2} (plasma)	T _{1/2} (brain)	K _p (AUC _{brain} /AUC _{plasma})	Absolute Bioavailability	Reference
Intravenous (IV)	2.5 mg/kg	4.4 h	1.5 h	0.82	-	[15]
Intraperitoneal (IP)	100 mg/kg	~4 h	-	0.43	0.01	[15]
Oral (PO)	100 mg/kg	~20 h	-	4.31	0.22	[15]

Table 3: Effect of Elacridar on Brain Accumulation of P-gp/BCRP Substrates

Substrate	Species	Elacridar Dose	Fold Increase in Brain/Plasma Ratio	Reference
Digoxin	Mouse	5 mg/kg IV	4-fold	[10]
Quinidine	Mouse	5 mg/kg IV	38-fold	[10]
Talinolol	Mouse	5 mg/kg IV	2-fold	[10]
Quinidine	Rat	5 mg/kg IV	70-fold	[10]
Sunitinib	Mouse	100 mg/kg PO	12-fold	[4]
Topotecan	Mouse	-	Increased bioavailability	[1]
Paclitaxel	Mouse	-	Increased plasma concentration	[1]

Table 4: Brain-to-Plasma Concentration Ratios of Elacridar in Different Mouse Genotypes (2.5 mg/kg IV)

Mouse Genotype	Brain-to-Plasma Ratio (Kp)	Reference
Wild-Type	0.82	[16]
Mdr1a/b (-/-) (P-gp knockout)	3.5	[16]
Bcrp1 (-/-) (BCRP knockout)	6.6	[16]
Mdr1a/b (-/-) Bcrp1 (-/-) (Dual knockout)	15	[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Elacridar in BBB research.

In Vivo Assessment of BBB Penetration using Elacridar in Rodents

Objective: To determine if a test compound is a substrate of P-gp and/or BCRP at the BBB.

Materials:

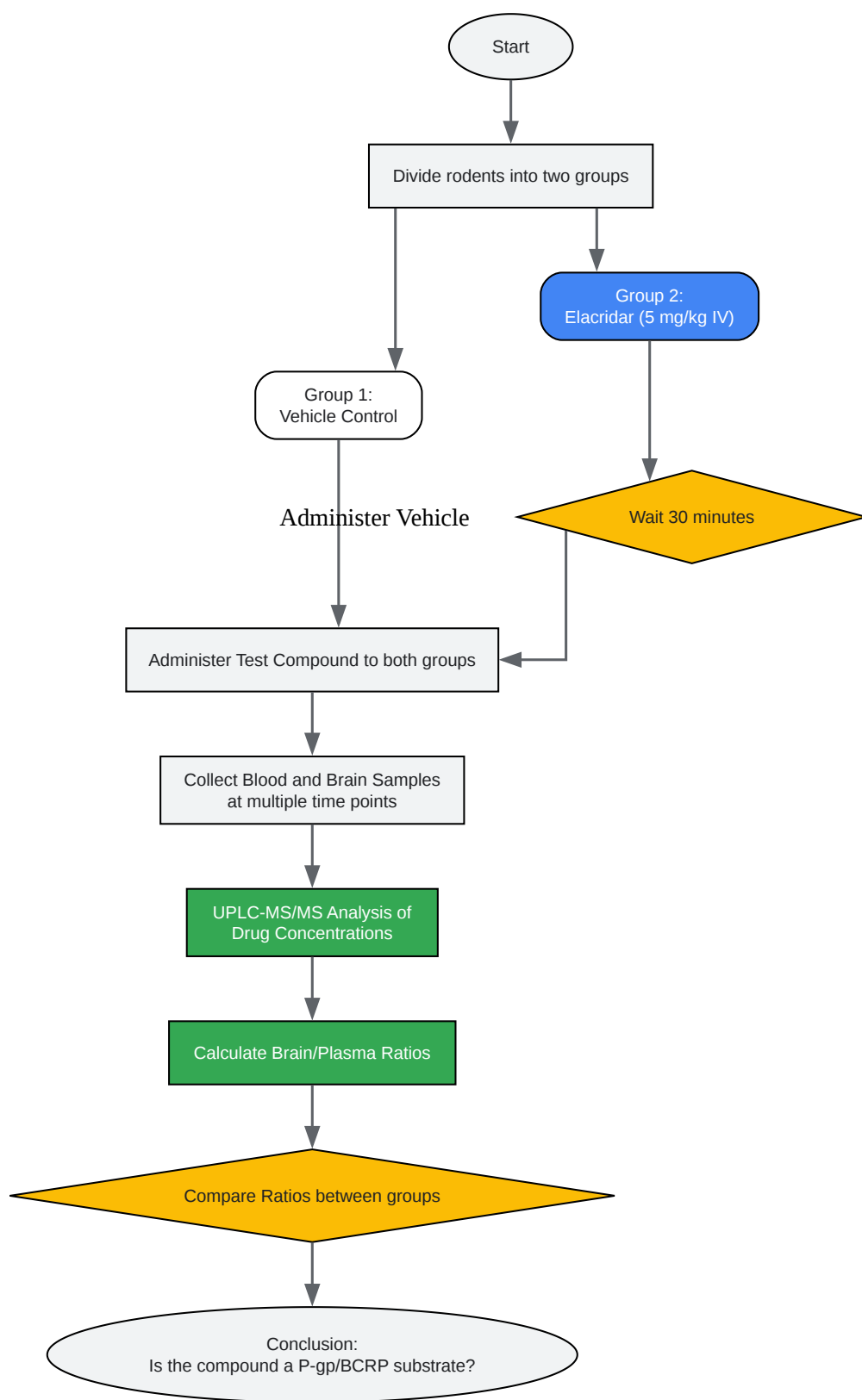
- Test compound
- **Elacridar Hydrochloride**
- Vehicle for test compound and Elacridar (e.g., DMSO, propylene glycol, water mixture)[16]
- Male CD-1 mice or Sprague-Dawley rats[10]
- UPLC-MS/MS system for bioanalysis[10]

Protocol:

- **Animal Groups:** Divide animals into two groups: Group 1 receives the test compound alone, and Group 2 receives Elacridar prior to the test compound.[10]
- **Elacridar Administration:** Administer Elacridar intravenously (IV) at a dose of 5 mg/kg. A pre-treatment time of 30 minutes before administering the test compound is often optimal.[10]
- **Test Compound Administration:** Administer the test compound at the desired dose and route (e.g., IV or PO).
- **Sample Collection:** Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound).[10]
- **Sample Processing:** Immediately centrifuge blood to separate plasma. Homogenize brain tissue in a suitable buffer (e.g., PBS).[10]

- Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.
- Data Analysis: Calculate the brain-to-plasma concentration ratio (K_p) or the ratio of the area under the curve for the brain and plasma ($AUC_{\text{brain}}/AUC_{\text{plasma}}$). A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP.[10]

The following diagram illustrates the workflow for this in vivo experiment.

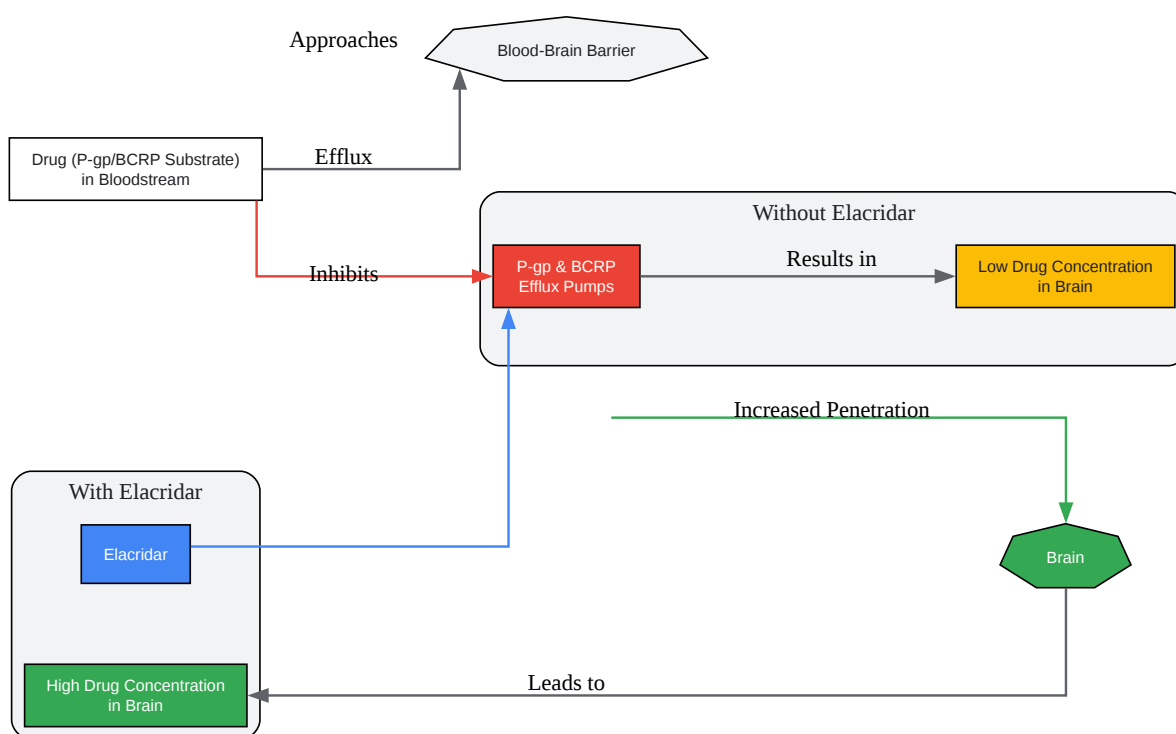


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Workflow for in vivo assessment of BBB penetration using Elacridar.

Logical Relationship of Elacridar's Action at the BBB

The following diagram illustrates the logical relationship of how Elacridar enhances drug delivery to the brain.



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Logical flow of Elacridar's effect on drug concentration in the brain.

Conclusion

Elacridar Hydrochloride is a powerful and indispensable tool for researchers investigating the blood-brain barrier. Its potent dual inhibition of P-gp and BCRP provides a reliable method to probe the involvement of these key efflux transporters in limiting the CNS penetration of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting studies aimed at overcoming the challenges of drug delivery to the brain. As research continues to unravel the complexities of the BBB, Elacridar will undoubtedly remain a cornerstone of preclinical and potentially clinical strategies to enhance the efficacy of drugs targeting the central nervous system.

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